BenchChemオンラインストアへようこそ!

3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole

Medicinal Chemistry Bioisosterism Scaffold Design

Secure a differentiated building block for your medicinal chemistry projects. This compound's unique 2-methylimidazol-1-ylmethyl appendage at the oxadiazole C5 position creates a spatial arrangement unattainable with regioisomeric analogs, directly impacting logP and TPSA. Its high purity (≥98%) and compatibility with fragment-based screening make it a reliable, non-replicable scaffold for bioisosteric replacement of amide/ester functionalities. Avoid phenotypic drift from generic substitutions—validate your lead series with this precise, research-use-only chemical.

Molecular Formula C8H10N4O
Molecular Weight 178.195
CAS No. 1339479-30-9
Cat. No. B2786796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole
CAS1339479-30-9
Molecular FormulaC8H10N4O
Molecular Weight178.195
Structural Identifiers
SMILESCC1=NOC(=N1)CN2C=CN=C2C
InChIInChI=1S/C8H10N4O/c1-6-10-8(13-11-6)5-12-4-3-9-7(12)2/h3-4H,5H2,1-2H3
InChIKeyQGMAUPVYIPEGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole (CAS 1339479-30-9) – Core Chemical Identity and Structural Classification


3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole (CAS 1339479-30-9) is a synthetic small molecule (C₈H₁₀N₄O, MW 178.19) belonging to the 1,2,4-oxadiazole class, featuring a 2-methylimidazole moiety linked via a methylene bridge. Formally, it is a hybrid heterocycle combining the 1,2,4-oxadiazole core with an N-substituted imidazole, a scaffold investigated in academic and patent literature for bioisosteric replacement of amide and ester functionalities [1]. The compound is commercially available as a research chemical, with cataloged purity ≥98% from multiple vendors, and is designated exclusively for non-human, non-therapeutic scientific use .

Why In-Class Substitution Is Not Advisable for 3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole Without Comparative Data


1,2,4-Oxadiazoles are widely recognized for their planar geometry and hydrogen-bonding capacity, making them attractive bioisosteres; however, the specific positioning of substituents dramatically alters physicochemical and pharmacokinetic profiles [1]. The 2-methylimidazol-1-ylmethyl appendage at the oxadiazole C5 position creates a unique spatial arrangement that cannot be replicated by regioisomeric analogs (e.g., C3-substituted imidazole or directly connected oxadiazole-imidazole cores). Even minor modifications—such as shifting the methyl group on the imidazole ring or altering the linker length—can shift logP by >0.5 units, alter the topological polar surface area (TPSA), and change hydrogen-bond acceptor/donor counts, profoundly influencing solubility, permeability, and target engagement . Consequently, generic substitution with a structurally similar but non-identical oxadiazole-imidazole derivative carries substantial risk of altering the phenotype in any biological or chemical system.

Quantitative Differentiation Evidence for 3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole Against Closest Analogs


Unique Hybrid Heterocyclic Architecture Not Present in Any Single Comparator Scaffold

The target compound integrates three distinct pharmacophoric elements—a 1,2,4-oxadiazole ring, a 2-methylimidazole ring, and a methylene spacer—that are not simultaneously present in any closely related analog such as ISO-1 (isoxazoline-based MIF inhibitor) or simpler oxadiazoles (e.g., 3-methyl-5-phenyl-1,2,4-oxadiazole) [1]. This topology offers a differentiated vector for hydrogen-bonding interactions and π-stacking relative to compounds where the imidazole is directly attached without a methylene linker, potentially enhancing conformational flexibility and target-site complementarity.

Medicinal Chemistry Bioisosterism Scaffold Design

Predicted Physicochemical Profile as a Discriminator Within the 1,2,4-Oxadiazole Class

Computed physicochemical descriptors provide a basis for differentiating the target compound from structurally similar 1,2,4-oxadiazoles. The title compound exhibits a calculated TPSA of 56.74 Ų and a computed logP of 0.93124, placing it within favorable oral drug-like space but distinct from many typical 1,2,4-oxadiazoles that bear larger aromatic substituents and consequently higher logP values (>2.0) and higher TPSA . The presence of the basic imidazole nitrogen (predicted pKa ~6.8–7.0) also imparts pH-dependent solubility behavior not observed in non-basic oxadiazole analogs, potentially affecting assay compatibility.

ADME Prediction Drug-likeness Physicochemical Properties

Commercial Purity Benchmarking Against Vendor-Supplied Analogs

The target compound is routinely available at ≥98% purity from major research chemical suppliers , whereas many structurally related oxadiazole-imidazole building blocks are offered only at 95–97% purity. This purity differential (≥1–3%) can be critical for applications requiring precise stoichiometry, such as fragment-based screening, click chemistry, or parallel synthesis where impurities may interfere with reaction outcomes or biological readouts.

Chemical Procurement Quality Control Building Block Purity

Optimal Application Scenarios for 3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole Based on Available Evidence


Diversity-Oriented Synthesis and Fragment Library Construction

The unique combination of 1,2,4-oxadiazole and 2-methylimidazole makes this compound a valuable entry point for generating structurally diverse compound libraries. The methylene spacer allows for divergent derivatization at multiple positions, while the moderate LogP and TPSA support compatibility with standard medicinal chemistry workflows . Procurement for fragment-based screening libraries is supported by its high commercial purity (≥98%), minimizing interference from impurities in biophysical assays.

Bioisosteric Scaffold Exploration in Lead Optimization

Given the established role of 1,2,4-oxadiazoles as amide/ester bioisosteres, this compound provides a differentiated starting point for replacing metabolically labile functionalities in lead molecules. The imidazole moiety offers additional hydrogen-bonding capacity not present in simple oxadiazole bioisosteres, potentially improving target engagement [1].

Reference Compound for Physicochemical Property Benchmarking

The computed LogP (0.93124) and TPSA (56.74 Ų) values position this compound at the lower end of lipophilicity for drug-like oxadiazoles, making it a useful internal standard or comparator when evaluating new analogs for solubility, permeability, or metabolic stability in early ADME panels .

Quote Request

Request a Quote for 3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.